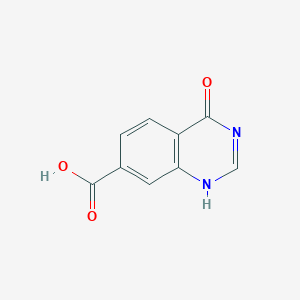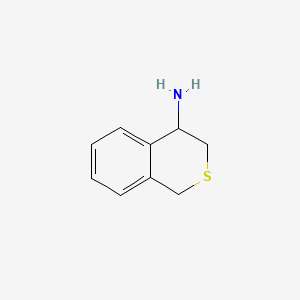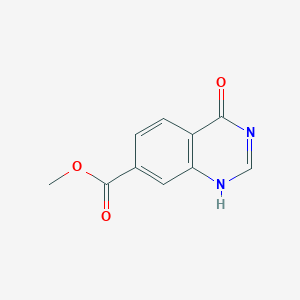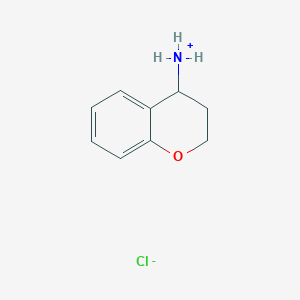![molecular formula C6H4ClN3 B7722269 4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)
4-chloro-3H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: Ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate.
Solvents: Alcohol, ammonia water, water, and phosphorus oxychloride.
Catalyst: Active nickel.
Reaction Steps:
Industrial Production Methods
Industrial production methods often aim for high yield and purity while minimizing hazardous reagents. One such method involves the use of microwave-assisted synthesis, which offers a robust and efficient approach . This method enhances reaction rates and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-chloro-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nucleophilic aromatic substitution and Suzuki coupling.
Oxidation and Reduction: These reactions modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride or potassium carbonate in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
4-chloro-3H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Biological Research: It is used in the study of cellular pathways and mechanisms due to its ability to interact with various molecular targets.
作用機序
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition leads to the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells . The compound also influences the expression of pro-apoptotic and anti-apoptotic proteins, further promoting cell death .
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated derivative with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine derivatives: These include various analogs with different substituents, such as halogenated derivatives and hybrids with other heterocycles.
Uniqueness
4-chloro-3H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for kinase inhibitors sets it apart from other similar compounds, making it a valuable tool in drug discovery and development .
特性
IUPAC Name |
4-chloro-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCCCTWWAUJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
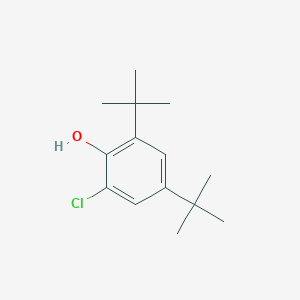
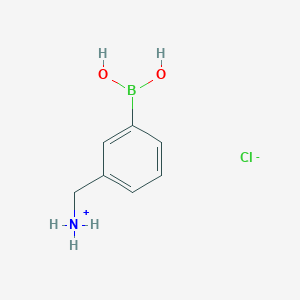
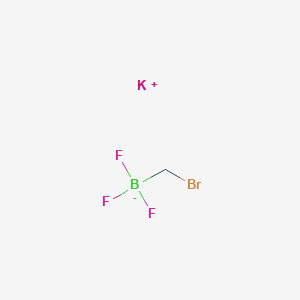
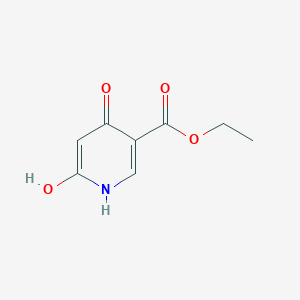
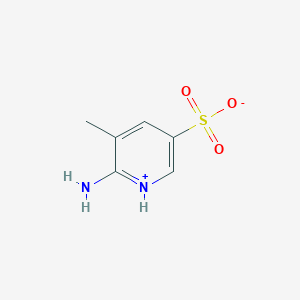
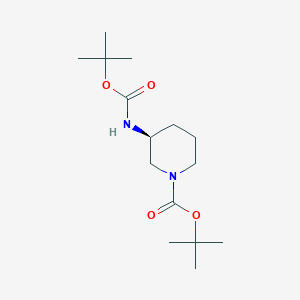
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)
![4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
